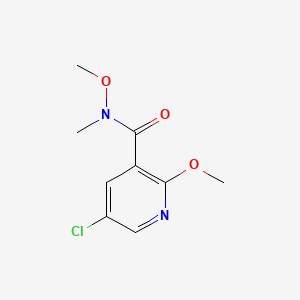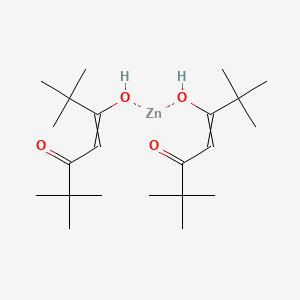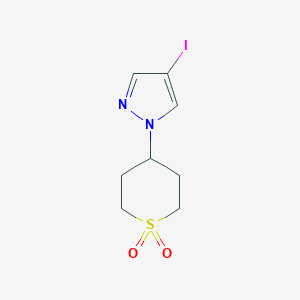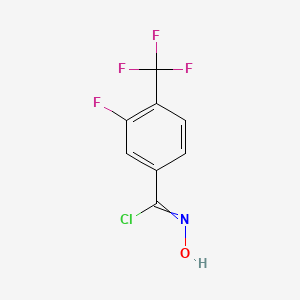
2-Isopropylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an isopropyl group at the 2-position and an amine group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-isopropylaniline with formamide under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can offer higher yields and shorter reaction times compared to traditional synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing drugs for treating cancer, inflammation, and infectious diseases.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds .
Wirkmechanismus
The mechanism of action of 2-Isopropylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival. The exact pathways and molecular targets can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylquinazolin-4-amine
- 2-Ethylquinazolin-4-amine
- 2-Propylquinazolin-4-amine
Comparison: Compared to its analogs, 2-Isopropylquinazolin-4-amine may exhibit unique biological activities due to the presence of the isopropyl group. This group can influence the compound’s lipophilicity, binding affinity to targets, and overall pharmacokinetic properties. The isopropyl group may also enhance the compound’s stability and bioavailability compared to other alkyl-substituted quinazoline derivatives .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C11H13N3/c1-7(2)11-13-9-6-4-3-5-8(9)10(12)14-11/h3-7H,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
BMNRMQPRYLUQBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)



![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
dimethylsilane](/img/structure/B13680494.png)

![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)




